molecular formula C7H4Br3NO2 B1266733 3-Amino-2,4,6-tribromobenzoic acid CAS No. 6628-84-8

3-Amino-2,4,6-tribromobenzoic acid

Cat. No.: B1266733
CAS No.: 6628-84-8
M. Wt: 373.82 g/mol
InChI Key: WXUPOMXKMSVGDH-UHFFFAOYSA-N
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Description

3-Amino-2,4,6-tribromobenzoic acid is an organic compound with the molecular formula C7H4Br3NO2 It is a derivative of benzoic acid, where three hydrogen atoms on the benzene ring are replaced by bromine atoms, and an amino group is attached to the third carbon

Biochemical Analysis

Biochemical Properties

3-Amino-2,4,6-tribromobenzoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to enhance the fluorescence of diaminopyridine, indicating a strong interaction with this compound . Additionally, this compound exhibits antibacterial activity against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis . These interactions suggest that this compound can modulate the activity of bacterial enzymes and proteins, leading to its antibacterial effects.

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s antibacterial properties suggest that it can disrupt bacterial cell function, potentially by interfering with cell wall synthesis or protein function . In mammalian cells, this compound may impact cellular metabolism by interacting with metabolic enzymes, although specific studies on mammalian cells are limited.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to bacterial enzymes, inhibiting their activity and leading to antibacterial effects Additionally, this compound may interact with nucleic acids, affecting gene expression and protein synthesis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function require further study . In vitro and in vivo studies have shown that the compound can maintain its antibacterial activity over extended periods, although degradation products may form over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits antibacterial activity without significant toxic effects At higher doses, toxic or adverse effects may be observed, including potential damage to liver and kidney function Threshold effects have been noted, where the compound’s efficacy and toxicity are dose-dependent

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and degradation . The compound may affect metabolic flux and metabolite levels, influencing overall cellular metabolism. Specific pathways and enzymes involved in the metabolism of this compound are still being studied, but its interactions with metabolic enzymes suggest a complex metabolic profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific tissues can influence its efficacy and toxicity. Studies have shown that this compound can be distributed throughout the body, with higher concentrations in target tissues.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications Its localization can influence its interactions with biomolecules and its overall efficacy

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2,4,6-tribromobenzoic acid typically involves the bromination of m-aminobenzoic acid. The process is carried out in a three-necked flask equipped with a stirrer and connected to a water pump. The reaction mixture consists of m-aminobenzoic acid, concentrated hydrochloric acid, and water, which is cooled in an ice bath. Bromine vapor is then introduced into the reaction mixture, leading to the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced equipment and controlled environments helps in achieving consistent results.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2,4,6-tribromobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can form azo compounds through diazotization followed by coupling with phenols or amines.

Common Reagents and Conditions:

    Bromine: Used in the bromination process.

    Hydrochloric Acid: Acts as a catalyst in the reaction.

    Sodium Nitrite and Hypophosphorous Acid: Used in diazotization reactions.

Major Products Formed:

    Tribromo Derivatives: Formed through further bromination.

    Azo Compounds: Formed through coupling reactions.

Scientific Research Applications

3-Amino-2,4,6-tribromobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential biological activities.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Used in the production of dyes and pigments.

Comparison with Similar Compounds

    2,4,6-Tribromo-3-hydroxybenzoic acid: Similar in structure but with a hydroxyl group instead of an amino group.

    3-Amino-2,4,6-triiodobenzoic acid: Similar but with iodine atoms instead of bromine.

Uniqueness: 3-Amino-2,4,6-tribromobenzoic acid is unique due to its specific arrangement of bromine atoms and the presence of an amino group, which imparts distinct chemical properties and reactivity compared to its analogs .

Properties

IUPAC Name

3-amino-2,4,6-tribromobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br3NO2/c8-2-1-3(9)6(11)5(10)4(2)7(12)13/h1H,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXUPOMXKMSVGDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)N)Br)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10289187
Record name 3-amino-2,4,6-tribromobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10289187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6628-84-8
Record name 6628-84-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59732
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Record name 3-amino-2,4,6-tribromobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10289187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-2,4,6-tribromobenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 3-Amino-2,4,6-tribromobenzoic acid in the synthesis of 2,4,6-tribromobenzoic acid?

A1: Based on the provided abstract, this compound serves as an intermediate in the synthesis of 2,4,6-tribromobenzoic acid []. While the specific reaction steps are not detailed, it is likely that the amino group (-NH2) in the 3 position undergoes diazotization followed by replacement with a hydrogen atom, ultimately leading to the formation of 2,4,6-tribromobenzoic acid.

Q2: Are there any other known applications or properties of this compound?

A2: The provided abstract focuses solely on its role as a synthetic intermediate for 2,4,6-tribromobenzoic acid []. Further research is required to explore any other potential applications, properties, or biological activities of this compound.

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